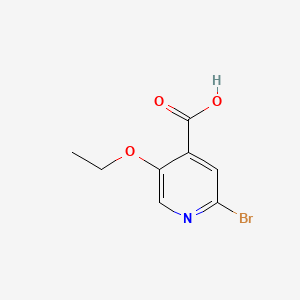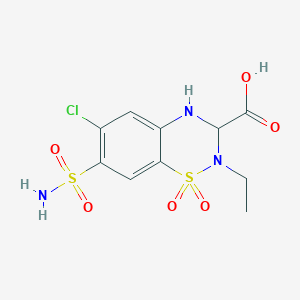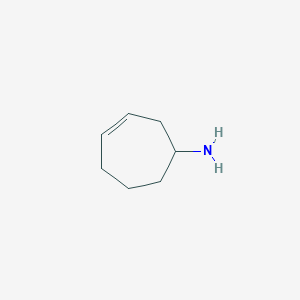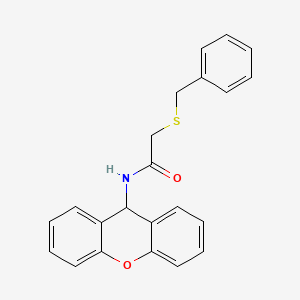![molecular formula C11H19F2NO3 B14002940 tert-butyl N-[trans-5,5-difluoro-2-hydroxy-cyclohexyl]carbamate](/img/structure/B14002940.png)
tert-butyl N-[trans-5,5-difluoro-2-hydroxy-cyclohexyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[trans-5,5-difluoro-2-hydroxy-cyclohexyl]carbamate is a chemical compound with the molecular formula C11H20F2NO3. It is known for its unique structure, which includes a tert-butyl carbamate group attached to a cyclohexyl ring that is substituted with two fluorine atoms and a hydroxyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[trans-5,5-difluoro-2-hydroxy-cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclohexyl derivative that has been functionalized with fluorine atoms and a hydroxyl group. One common method involves the use of palladium-catalyzed cross-coupling reactions, where tert-butyl carbamate is reacted with various aryl halides in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes precise control of temperature, pressure, and reaction time, as well as the use of high-purity reagents and solvents .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl N-[trans-5,5-difluoro-2-hydroxy-cyclohexyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the carbamate group or to reduce the cyclohexyl ring.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbamate group can produce a primary amine .
Aplicaciones Científicas De Investigación
tert-Butyl N-[trans-5,5-difluoro-2-hydroxy-cyclohexyl]carbamate has several applications in scientific research:
Mecanismo De Acción
The mechanism by which tert-butyl N-[trans-5,5-difluoro-2-hydroxy-cyclohexyl]carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The fluorine atoms and hydroxyl group play a crucial role in its binding affinity and specificity for these targets .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other tert-butyl carbamates and cyclohexyl derivatives, such as:
- tert-Butyl carbamate
- N-Boc-hydroxylamine
- tert-Butyl N-hydroxycarbamate
Uniqueness
What sets tert-butyl N-[trans-5,5-difluoro-2-hydroxy-cyclohexyl]carbamate apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorine atoms and a hydroxyl group on the cyclohexyl ring enhances its reactivity and potential for interaction with biological targets .
Propiedades
Fórmula molecular |
C11H19F2NO3 |
|---|---|
Peso molecular |
251.27 g/mol |
Nombre IUPAC |
tert-butyl N-[(1R,2R)-5,5-difluoro-2-hydroxycyclohexyl]carbamate |
InChI |
InChI=1S/C11H19F2NO3/c1-10(2,3)17-9(16)14-7-6-11(12,13)5-4-8(7)15/h7-8,15H,4-6H2,1-3H3,(H,14,16)/t7-,8-/m1/s1 |
Clave InChI |
NUBQBGFRZIMILS-HTQZYQBOSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H]1CC(CC[C@H]1O)(F)F |
SMILES canónico |
CC(C)(C)OC(=O)NC1CC(CCC1O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-methyl-N-phenylacetamide;ethanesulfonic acid](/img/structure/B14002860.png)






![1-(Furan-2-ylmethyl)-3-{4-[(e)-phenyldiazenyl]phenyl}urea](/img/structure/B14002903.png)

![4-(4-Ethoxy-2-morpholin-4-ylpyrimido[4,5-d]pyrimidin-7-yl)morpholine](/img/structure/B14002920.png)
![2-[2-(2-Hydroxyethylamino)ethylamino]naphthalene-1,4-dione](/img/structure/B14002934.png)

![2-(4-ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-9-methyl-7-(1-methylpiperidin-4-yl)pyrido[1,2-a]pyrimidin-4-one;tetrahydrochloride](/img/structure/B14002952.png)

